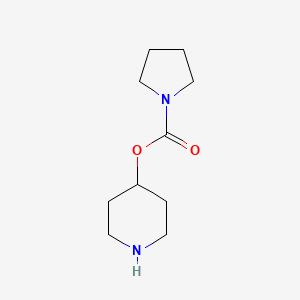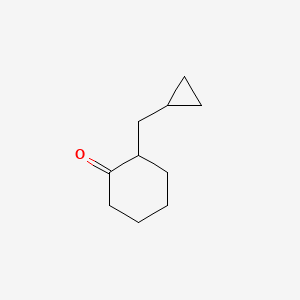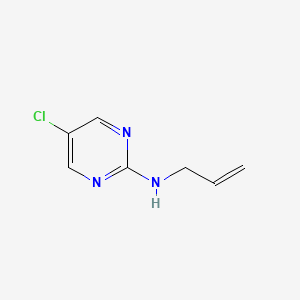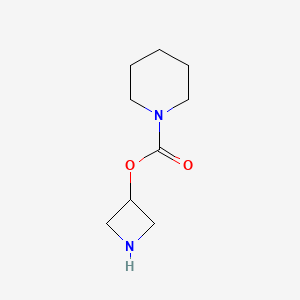
3-Cyclopentylideneazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylideneazetidine (3-CPDA) is an organic compound that is used in various scientific research applications. It is a cyclic azetidine derivative with a three-membered ring, containing a nitrogen atom and two carbon atoms. The compound has been used in a variety of lab experiments, including synthesis of novel compounds, as well as in studies of chemical and biological mechanisms.
Aplicaciones Científicas De Investigación
1. Antitumor and Antiviral Properties
Several studies have explored the antitumor and antiviral properties of cyclopentenyl cytosine (CPEC), a structural analog of 3-Cyclopentylideneazetidine. CPEC, as an analogue of cytidine, has been found to exhibit significant antiviral effects and potential in cancer treatment. Its activation through intracellular phosphorylation leads to the formation of metabolites that inhibit cytidine-5'-triphosphate synthetase, an enzyme crucial for CTP formation. High CTP synthetase activity in cancer cells makes them potential targets for chemotherapy. Studies have shown nanomolar range activity of CPEC against various leukemia cell lines, as well as effects on colorectal and neuroblastoma cells. However, its cardiotoxic effects in clinical trials necessitate caution in future uses (Schimmel, Gelderblom, & Guchelaar, 2007).
2. Inhibition of Nucleoside Transport and Metabolism
The study of various cytidine analogues, including this compound, has led to insights into the inhibition of nucleoside transport and metabolism. For instance, lamivudine (3TC), a cytidine dideoxynucleoside analogue, has shown in vitro activity against HIV-1 strains. An HPLC method for the determination of 3TC in human urine suggests the potential of this compound analogues in therapeutic applications (Morris & Selinger, 1994).
3. Impact on Mitochondrial DNA and Cellular Metabolism
The delayed cytotoxicity and selective loss of mitochondrial DNA in cells treated with nucleoside analogs like 2',3'-dideoxycytidine (ddC) provide insights into the effects of this compound analogues on cellular metabolism. The compound ddC, similar in structure to this compound, is known to inhibit HIV replication and causes delayed cytotoxicity in human T lymphoblastic cell lines. This effect is associated with a decrease in mitochondrial DNA content and an increase in glycolysis, highlighting the potential cellular and mitochondrial implications of related compounds (Chen & Cheng, 1989).
4. Cyclopentenyl Derivatives in Cancer Research
Cyclopentenyl cytosine derivatives, closely related to this compound, have been investigated for their inhibitory effects on CTP synthesis in human colon carcinoma cells. The reduction in CTP levels correlates with the cytocidal activity of these compounds, indicating their potential role in cancer treatment (Glazer, Knode, Lim, & Marquez, 1985).
Propiedades
IUPAC Name |
3-cyclopentylideneazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-7(3-1)8-5-9-6-8/h9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFMEIGOHYVSKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CNC2)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)

![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1470480.png)
![1-{[butyl(methyl)carbamoyl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1470483.png)









![Ethyl bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1470498.png)